
1,4-Dinitro-9H-fluoren-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dinitro-9H-fluoren-9-one is an organic compound with the molecular formula C13H6N2O5. It is a derivative of fluorenone, characterized by the presence of two nitro groups at the 1 and 4 positions of the fluorenone structure. This compound is known for its bright yellow color and is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Dinitro-9H-fluoren-9-one can be synthesized through the nitration of fluorenone. The process involves the introduction of nitro groups into the fluorenone molecule. A common method includes the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is typically carried out at low temperatures to control the rate of nitration and to prevent over-nitration.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction conditions, including temperature, concentration of reagents, and reaction time, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Dinitro-9H-fluoren-9-one undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo further oxidation to introduce additional functional groups or to modify the existing ones.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.
Oxidizing Agents: Potassium permanganate, chromium trioxide, or nitric acid.
Major Products Formed
Reduction: Formation of 1,4-diamino-9H-fluoren-9-one.
Substitution: Formation of various substituted fluorenones depending on the nucleophile used.
Oxidation: Formation of higher oxidation state compounds or introduction of additional nitro groups.
Applications De Recherche Scientifique
1,4-Dinitro-9H-fluoren-9-one is utilized in various scientific research fields due to its unique chemical properties:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules. It serves as an intermediate in the preparation of dyes, pigments, and other functional materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and protein interactions.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Employed in the production of specialty chemicals, including corrosion inhibitors and polymer additives.
Mécanisme D'action
The mechanism of action of 1,4-Dinitro-9H-fluoren-9-one involves its interaction with biological molecules, particularly proteins and enzymes. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can modify the activity of target proteins. The compound can also form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic functions.
Comparaison Avec Des Composés Similaires
1,4-Dinitro-9H-fluoren-9-one can be compared with other nitro-substituted fluorenones and related compounds:
2,7-Dinitro-9H-fluoren-9-one: Similar structure but with nitro groups at different positions, leading to different chemical reactivity and biological activity.
1,8-Diazafluoren-9-one: Contains nitrogen atoms in the fluorenone structure, used for fingerprint detection and other analytical applications.
Fluorenone: The parent compound without nitro groups, used as a starting material for the synthesis of various derivatives.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted research and industrial applications.
Propriétés
Numéro CAS |
92533-03-4 |
|---|---|
Formule moléculaire |
C13H6N2O5 |
Poids moléculaire |
270.20 g/mol |
Nom IUPAC |
1,4-dinitrofluoren-9-one |
InChI |
InChI=1S/C13H6N2O5/c16-13-8-4-2-1-3-7(8)11-9(14(17)18)5-6-10(12(11)13)15(19)20/h1-6H |
Clé InChI |
KIDCMHMGNMUGBL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(C=CC(=C3C2=O)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


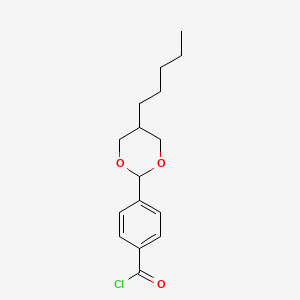
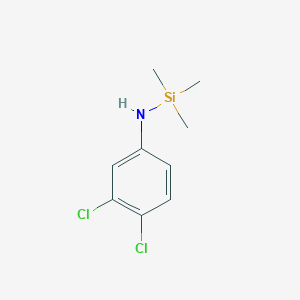

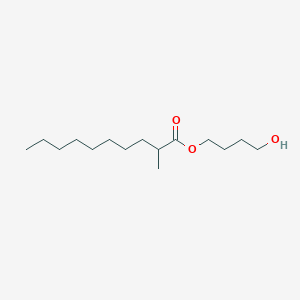
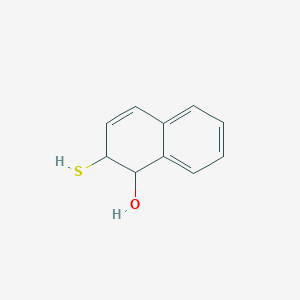
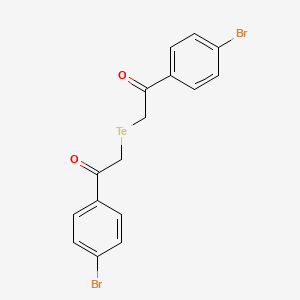
![8-[(2H-1,3,2-Benzodioxaphosphol-2-yl)oxy]-5-chloroquinoline](/img/structure/B14346694.png)
![3-(Phenylsulfanyl)bicyclo[1.1.0]butane-1-carbonitrile](/img/structure/B14346698.png)
![3-(1-Iodoethylidene)-2,2-dimethylbicyclo[2.2.1]heptane](/img/structure/B14346706.png)



![4-[2-(Pyridin-2-yl)-1,3-thiazol-4-yl]aniline](/img/structure/B14346749.png)
![4,4,5,5,6,6,7,7-Octamethylspiro[2.4]heptane](/img/structure/B14346755.png)
